

Replicating Preclinical Success: A Comparative Analysis of Agh-107 (KIVU-107) in Oncology

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Compound of Interest

Compound Name: Agh-107

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for **Agh-107**, identified as KIVU-107, a novel antibody-drug conjugate (ADC) targeting Protein Tyrosine Kinase 7 (PTK7). The performance of KIVU-107 is evaluated against other PTK7-targeting ADCs, offering a landscape of the current developmental stage for this therapeutic target. The information herein is based on publicly available preclinical data.

Introduction to PTK7-Targeting Antibody-Drug Conjugates

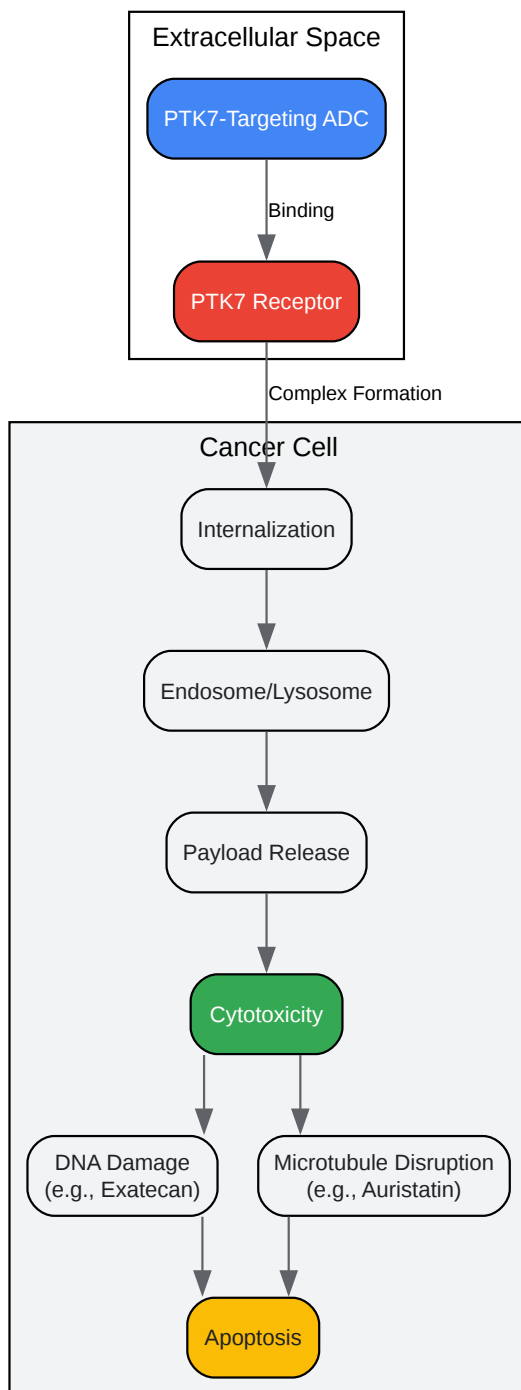
Protein Tyrosine Kinase 7 (PTK7) is a member of the receptor protein tyrosine kinase family that is overexpressed in a variety of solid tumors with limited expression in normal tissues, making it an attractive target for cancer therapy. Antibody-drug conjugates are designed to selectively deliver a potent cytotoxic payload to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window. This guide focuses on KIVU-107 and compares its preclinical profile with other PTK7-targeting ADCs: cofetuzumab pelidotin, PRO1107, and LY-4175408.

Mechanism of Action

PTK7-targeting ADCs function by binding to the PTK7 receptor on the surface of cancer cells. Upon binding, the ADC-receptor complex is internalized by the cell. Inside the cell, the cytotoxic

payload is released from the antibody, leading to cell death. The specific payload determines the precise mechanism of cytotoxicity. For instance, exatecan, the payload of KIVU-107 and LY-4175408, is a topoisomerase I inhibitor that causes DNA damage, while auristatins, used in cofetuzumab pelidotin and PRO1107, are microtubule inhibitors that disrupt cell division.

Mechanism of Action of PTK7-Targeting ADCs

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Mechanism of Action of PTK7-Targeting ADCs

Comparative Preclinical Data

The following tables summarize the available preclinical data for KIVU-107 and its comparators. It is important to note that detailed quantitative data for KIVU-107 have not been made publicly available. The information presented is based on press releases and conference announcements from Kivu Bioscience.

Table 1: In Vitro Cytotoxicity

ADC	Payload	Cell Lines	IC50/EC50 Values	Source
KIVU-107	Exatecan (DAR 4)	Not specified	Potent antigen-specific cytotoxicity reported. [1] [2]	Kivu Bioscience
Cofetuzumab Pelidotin	Auristatin (DAR 4)	H446, H661, OVCAR3	EC50: 7.6, 27.5, 105 ng/mL, respectively.	MedChemExpress
LY-4175408	Exatecan (DAR 8)	OV90-PTK7, NCI-H446, OVCAR3	EC50: 1.3, 0.5, 1.0 nM, respectively. [3]	Eli Lilly & Co.
PRO1107	MMAE (DAR 8)	Panel of tumor cell lines	Robust cytotoxicity reported. [4]	ProfoundBio

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency.

Table 2: In Vivo Efficacy in Xenograft Models

ADC	Model Type	Key Findings	Source
KIVU-107	Mouse xenograft models	Durable complete tumor regressions observed after a single dose. Robust activity in ADC-resistant patient-derived xenograft (PDX) models. [1] [2]	Kivu Bioscience
Cofetuzumab Pelidotin	Patient-derived xenografts (NSCLC, Ovarian, TNBC)	Induced prolonged tumor regression.	Pfizer
LY-4175408	Ovarian (high PTK7), Lung (moderate PTK7), Ovarian & Colon (low PTK7)	Significant tumor growth inhibition at single doses of 0.5 mg/kg, 4 mg/kg, and 2 mg/kg, respectively. Superior efficacy to cofetuzumab pelidotin. [3]	Eli Lilly & Co.
PRO1107	Lung, Ovarian, Bladder CDX models	Potent antitumor effects superior to cofetuzumab pelidotin. A 1.25 mg/kg dose showed significant tumor volume reduction compared to 2.5 mg/kg of cofetuzumab pelidotin. [5]	ProfoundBio

Table 3: Preclinical Safety and Pharmacokinetics

ADC	Species	Key Findings	Source
KIVU-107	Non-human primates	Favorable pharmacokinetics with minimal unconjugated exatecan exposure. Exceptionally well-tolerated with a wide therapeutic index. [1] [2]	Kivu Bioscience
Cofetuzumab Pelidotin	Not specified	Preclinical data supported clinical development.	Pfizer
LY-4175408	Rat, Monkey	Favorable pharmacokinetic profile in monkey with a half-life of ~8 days. Well-tolerated in monkey (50 mg/kg) and rat (150 mg/kg) with no mortalities or significant toxicities. [3]	Eli Lilly & Co.
PRO1107	Rat, Monkey	Maximum tolerated dose (MTD) in rats was ~30 mg/kg (vs. 15 mg/kg for cofetuzumab pelidotin). Tolerated at doses up to 9 mg/kg in monkeys. [4]	ProfoundBio

Experimental Protocols

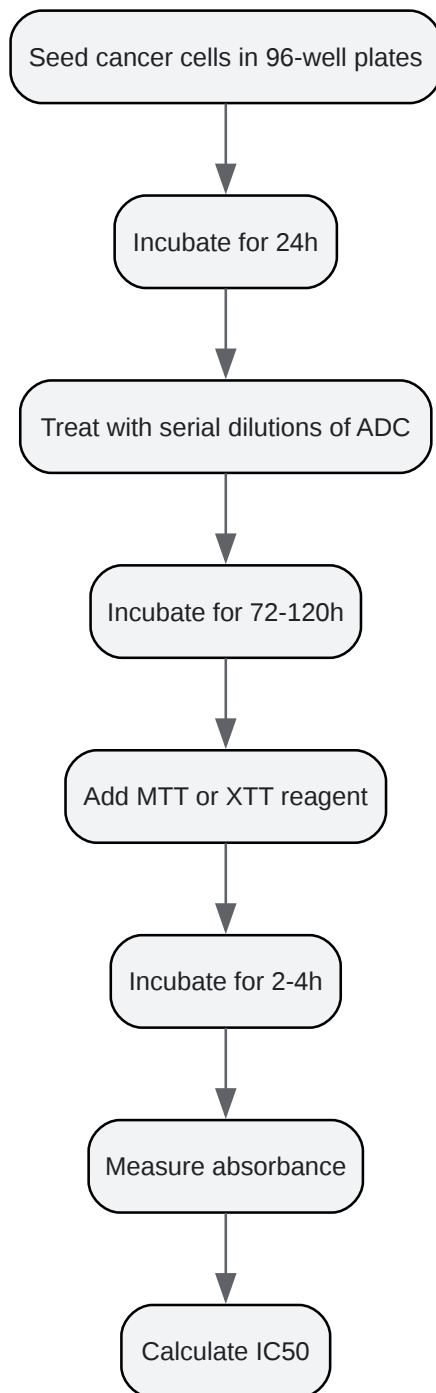
Detailed experimental protocols for KIVU-107 have not been publicly disclosed. The following are generalized protocols commonly used in the preclinical evaluation of antibody-drug

conjugates.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cell lines by 50% (IC₅₀).

In Vitro Cytotoxicity Assay Workflow

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In Vitro Cytotoxicity Assay Workflow

- **Cell Seeding:** Cancer cells expressing the target antigen (and control cells without expression) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **ADC Treatment:** The cells are treated with a range of concentrations of the ADC, a naked antibody control, and a free payload control.
- **Incubation:** The plates are incubated for a period of 3 to 5 days to allow the ADC to exert its cytotoxic effect.
- **Viability Assessment:** A cell viability reagent such as MTT or XTT is added to the wells. Metabolically active cells convert the reagent into a colored formazan product.
- **Data Analysis:** The absorbance of the colored product is measured using a plate reader. The results are used to generate a dose-response curve and calculate the IC₅₀ value.

Mouse Xenograft Model for In Vivo Efficacy

This model evaluates the anti-tumor activity of an ADC in a living organism.

- **Tumor Implantation:** Human cancer cells are implanted subcutaneously into immunocompromised mice.
- **Tumor Growth:** Tumors are allowed to grow to a specified size.
- **Treatment Administration:** Mice are randomized into groups and treated with the ADC, vehicle control, or a comparator agent. Dosing can be a single administration or multiple doses over time.
- **Tumor Measurement:** Tumor volume and body weight are measured regularly throughout the study.
- **Endpoint:** The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
- **Data Analysis:** Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. The number of partial and complete responses is also recorded.

Non-Human Primate (NHP) Toxicology and Pharmacokinetic Studies

These studies are conducted to assess the safety profile and the absorption, distribution, metabolism, and excretion (ADME) of the ADC before human clinical trials.

- **Species Selection:** A relevant NHP species (e.g., cynomolgus monkey) that shows cross-reactivity with the ADC is selected.
- **Dose Administration:** The ADC is administered to the animals, typically intravenously, at various dose levels.
- **Safety Monitoring:** Animals are monitored for clinical signs of toxicity, and regular blood samples are collected for hematology and clinical chemistry analysis.
- **Pharmacokinetic Analysis:** Blood samples are collected at various time points to measure the concentration of the total antibody, the conjugated ADC, and the free payload. This data is used to determine key PK parameters such as half-life, clearance, and volume of distribution.
- **Necropsy and Histopathology:** At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination to identify any target organs of toxicity.

Conclusion

The preclinical data for KIVU-107, although not fully detailed in the public domain, suggests a promising anti-tumor profile with potent in vitro and in vivo activity and a favorable safety margin in non-human primates.[1][2] When compared to other PTK7-targeting ADCs, KIVU-107's use of an exatecan payload is a key differentiator from the auristatin-based cofetuzumab pelidotin and PRO1107. The head-to-head preclinical comparisons of LY-4175408 and PRO1107 against cofetuzumab pelidotin indicate that newer generation PTK7 ADCs may offer improved efficacy.[3][5] The initiation of a Phase 1 clinical trial for KIVU-107 will be crucial in determining if its promising preclinical findings translate into meaningful clinical benefit for patients with PTK7-expressing tumors. Further disclosure of detailed preclinical data from Kivu Bioscience will allow for a more direct and quantitative comparison with its contemporaries.

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